molecular formula C22H23ClN4O B2978723 (2-chlorophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone CAS No. 1396855-79-0

(2-chlorophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone

Cat. No.: B2978723
CAS No.: 1396855-79-0
M. Wt: 394.9
InChI Key: DVIKHQQQRCVOSA-UHFFFAOYSA-N
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Description

(2-chlorophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the study of central nervous system (CNS) disorders. Its molecular structure incorporates two privileged pharmacophores: a phenylimidazole moiety and a phenylpiperazinyl methanone group. The imidazole ring is a fundamental scaffold in numerous bioactive molecules and is present in various compounds evaluated for their interaction with GABA-A receptors, which are critical targets for neuropsychiatric conditions . Specifically, structural analogs featuring the 2-phenyl-1H-imidazole group have been identified as metabolically stable positive allosteric modulators of the GABA-A receptor, showing potential for the development of treatments for disorders related to basal ganglia dysfunction . Furthermore, the (piperazin-1-yl)phenyl-methanone substructure is a recognized chemical entity in neuropharmacology. Research indicates that compounds containing this scaffold exhibit robust neuroprotective properties, such as shielding neuronal cells from beta-amyloid-induced toxicity, which is a key pathological feature of Alzheimer's disease . This suggests that our product may serve as a critical lead compound or tool for investigating novel pathways in neuroprotection. The integration of these features makes this chemical a valuable asset for researchers designing and synthesizing new molecular entities for probing neurological targets. It is supplied exclusively for application in non-clinical, in-vitro research settings. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

(2-chlorophenyl)-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O/c23-20-9-5-4-8-19(20)22(28)27-16-13-25(14-17-27)12-15-26-11-10-24-21(26)18-6-2-1-3-7-18/h1-11H,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIKHQQQRCVOSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • The synthesis of (2-chlorophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone generally involves multi-step organic reactions.

  • Initially, 2-chlorobenzoyl chloride is reacted with 1-(2-aminoethyl)piperazine under anhydrous conditions to yield the intermediate product.

  • This intermediate is then treated with 2-phenylimidazole under basic conditions to produce the final compound.

  • Common solvents for these reactions include dichloromethane and ethanol, with reaction temperatures maintained at room temperature or slightly elevated to ensure completion.

Industrial Production Methods

  • Industrial-scale production typically mirrors laboratory synthesis but employs continuous flow reactors for efficiency.

  • Solvent recovery and purification steps are integrated to minimize waste and environmental impact.

  • Quality control measures include high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation, often facilitated by reagents like potassium permanganate, which may lead to the formation of oxidized derivatives.

  • Reduction: Reduction can be achieved using hydrogenation methods with palladium on carbon (Pd/C) as a catalyst, resulting in various reduced forms.

  • Substitution: The chlorophenyl group allows for halogen exchange reactions, where chlorine can be replaced by other halogens or functional groups using nucleophilic substitution.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in an acidic medium.

  • Reduction: Hydrogen gas with Pd/C catalyst.

  • Substitution: Sodium iodide (NaI) in acetone for halogen exchange.

Major Products

  • Oxidation typically produces carboxylic acids or other oxidized derivatives.

  • Reduction yields different hydrogenated forms of the compound.

  • Substitution leads to various halogenated analogs or derivatives.

Scientific Research Applications

Chemistry

  • Used as a building block for synthesizing more complex molecules with potential biological activities.

  • Studied for its electronic properties due to the presence of multiple functional groups.

Biology

  • Investigated for its binding affinity to certain receptors in the brain, suggesting potential neuropharmacological applications.

Medicine

  • Explored as a potential therapeutic agent for conditions such as anxiety and depression due to its interaction with serotonin and dopamine receptors.

  • Preliminary studies indicate potential use as an anti-inflammatory agent.

Industry

  • Employed in the development of novel materials with specific electronic or optical properties.

  • Acts as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The compound's biological activity is believed to stem from its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors. By binding to these receptors, it modulates the release and uptake of neurotransmitters, influencing mood and cognitive functions. Additionally, its imidazole ring may inhibit certain enzymes, adding another layer to its mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Implications

Key structural analogs and their differences are summarized below:

Compound Name / Reference Core Structure Differences Pharmacological Activity Synthesis Yield/Data
Target Compound (2-chlorophenyl)-piperazine-methanone + ethyl-linked 2-phenylimidazole Not explicitly reported (potential dual activity) N/A
A-15 () 4-(2,3-dichlorophenyl)piperazine + 3-(4-methylpiperazinyl)propoxy-phenyl methanone Anticancer (cell line inhibition) 41% yield, mp 156–158°C
Compound 10 () Phenyl-piperazine-methanone (no imidazole or chlorophenyl) Intermediate for benzoimidazole derivatives Synthesized via DMF/K₂CO₃, TLC-monitored
Compound 7 () Piperazine-methanone + methylene-linked benzoimidazole + pyridinyl-methoxybenzyl Dual H1/H4 histamine receptor ligand NMR/MS verified
Compound 11a () Piperazine-methanone + methyl-linked benzoimidazole Antifungal/antibacterial potential Microwave-assisted synthesis
Compound 4-Methoxyphenyl-piperazine-methanone + ethylimidazole Unreported (structural analog) SMILES: C17H23ClN4O2
Key Observations:

Chlorophenyl vs. Methoxyphenyl : The target compound’s 2-chlorophenyl group (electron-withdrawing) contrasts with 4-methoxyphenyl (electron-donating) in . Chlorine enhances lipophilicity and metabolic resistance, whereas methoxy groups may improve solubility .

Imidazole Substitution : The 2-phenylimidazole in the target compound differs from benzoimidazole derivatives (), which are associated with antimicrobial and histamine receptor activities.

Biological Activity

The compound (2-chlorophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone, often referred to as a piperazine derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Chlorophenyl group : Contributes to lipophilicity and may enhance binding to biological targets.
  • Piperazine moiety : Known for its versatility in drug design, it often imparts psychoactive properties and can interact with neurotransmitter systems.
  • Imidazole ring : This heterocyclic structure is significant for its role in various biological processes, including enzyme catalysis and receptor interactions.

Antitumor Activity

Recent studies have indicated that piperazine derivatives exhibit notable antitumor properties. For instance, compounds with similar structural frameworks have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell Line TestedIC50 (µM)
Compound ASW4802.0
Compound BHCT1160.12
Compound CU251<10

The presence of electron-withdrawing groups like chlorine in the phenyl ring has been linked to enhanced antitumor activity due to increased electron density on the nitrogen atoms of the piperazine, facilitating stronger interactions with target proteins involved in tumor growth .

Antimicrobial Activity

Piperazine derivatives have also been evaluated for their antimicrobial properties. Studies suggest that modifications on the piperazine ring can lead to improved efficacy against bacterial strains.

CompoundBacterial StrainMIC (µg/mL)
Compound DE. coli15
Compound ES. aureus10

These findings highlight the potential of this compound as a lead compound for developing new antimicrobial agents .

Neuropharmacological Effects

Due to the presence of the piperazine moiety, this compound may also exhibit neuropharmacological effects. Research has shown that similar compounds can interact with serotonin and dopamine receptors, leading to potential applications in treating mood disorders and anxiety .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Substituent Effects : The introduction of halogens (e.g., chlorine) on the phenyl ring enhances binding affinity and biological activity.
  • Piperazine Modifications : Variations in substituents on the piperazine ring can significantly alter pharmacological profiles, impacting both potency and selectivity .
  • Imidazole Influence : The imidazole component is essential for maintaining biological activity, particularly in antitumor and antimicrobial assays.

Study 1: Antitumor Efficacy

A study conducted by researchers evaluated the antitumor efficacy of several piperazine derivatives, including our compound of interest. The results indicated a strong correlation between structural modifications and cytotoxicity against human cancer cell lines.

Study 2: Antimicrobial Assessment

Another investigation focused on antimicrobial activities against various pathogens. The modified piperazine derivatives demonstrated significant antibacterial effects, suggesting that further development could yield effective treatments for resistant strains.

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